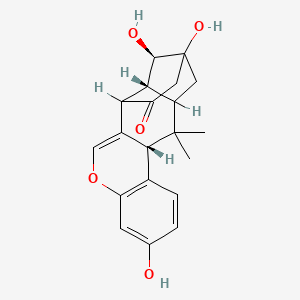
(Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide is a useful research compound. Its molecular formula is C₂₆H₃₇NO₆ and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurology Research
Desisopropyl N-Dihydroxypropyl Dehydrolatanoprostamide is used in neurology research . It’s a part of the research tools used in the study of neurological conditions, particularly those related to pain and inflammation .
Treatment of Epithelial-Related Conditions
This compound is a useful reagent for developing methods for treating epithelial-related conditions . This includes conditions that affect the skin and other epithelial tissues .
Hair Loss Treatment
One specific application of Desisopropyl N-Dihydroxypropyl Dehydrolatanoprostamide is in the treatment of hair loss . It’s being studied for its potential to promote hair growth .
Prostaglandin Analog
Desisopropyl N-Dihydroxypropyl Dehydrolatanoprostamide is an analog of Bimatoprost , a synthetic prostamide that is structurally related to prostaglandin F2α . This suggests potential applications in conditions that can be treated with prostaglandins .
Analytical Method Development
This compound can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Latanoprost .
Commercial Production of Latanoprost
Desisopropyl N-Dihydroxypropyl Dehydrolatanoprostamide is used in the commercial production of Latanoprost , a medication used to treat high eye pressure and open-angle glaucoma .
Mechanism of Action
Desisopropyl N-Dihydroxypropyl Dehydrolatanoprostamide, also known by its chemical name (Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide, is a compound of interest in the field of neurology and inflammation .
Target of Action
It is an analog of bimatoprost , which is known to target prostaglandin receptors, specifically the FP receptor . These receptors play a crucial role in various physiological processes, including inflammation and pain sensation.
Mode of Action
As an analog of bimatoprost , it may share a similar mechanism. Bimatoprost is a synthetic prostamide that mimics the effects of naturally occurring prostaglandins . It binds to the prostaglandin FP receptors, triggering a series of cellular responses.
Biochemical Pathways
Given its structural similarity to bimatoprost , it may influence the prostaglandin signaling pathways, which have downstream effects on inflammation and pain sensation.
Result of Action
Desisopropyl N-Dihydroxypropyl Dehydrolatanoprostamide is a useful reagent for developing methods for treating epithelial-related conditions, including hair loss . This suggests that the compound’s action at the molecular and cellular level may influence cell growth and differentiation.
properties
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO6/c28-17-20(18-29)27-26(33)11-7-2-1-6-10-22-23(25(32)16-24(22)31)15-14-21(30)13-12-19-8-4-3-5-9-19/h1,3-6,8-9,14-15,20-23,25,28-30,32H,2,7,10-13,16-18H2,(H,27,33)/b6-1-,15-14+/t21-,22+,23+,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRITJWASKBGOC-KVXGTMRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)NC(CO)CO)C=CC(CCC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)NC(CO)CO)/C=C/[C@H](CCC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide | |
CAS RN |
1193782-16-9 |
Source


|
| Record name | (5Z)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-5-oxocyclopentyl]-5-heptenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







